molecular formula C17H16N2O6 B1212139 Griseolutein B CAS No. 2072-68-6

Griseolutein B

货号: B1212139
CAS 编号: 2072-68-6
分子量: 344.32 g/mol
InChI 键: ZJHVCMQHJHPGMZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Griseolutein B is a phenazine antibiotic compound isolated from the soil bacterium Streptomyces griseoluteus. It is known for its potent antitrypanosomal activity, making it a significant compound in the field of medicinal chemistry . The compound has a complex structure characterized by a phenazine core with various functional groups attached, contributing to its biological activity.

准备方法

Synthetic Routes and Reaction Conditions: Griseolutein B can be synthesized through the reductive cyclization of 2-nitrodiphenylamines using sodium borohydride in ethanolic sodium ethoxide solution . This method has been employed to synthesize related compounds such as griseoluteic acid and methyl diacetylthis compound.

Industrial Production Methods: The industrial production of this compound involves the fermentation of Streptomyces griseoluteus under controlled conditions. The biosynthetic pathway includes the conversion of phenazine-1,6-dicarboxylic acid into griseoluteic acid by essential modification enzymes such as SgpH, SgpI, SgpK, and SgpL .

化学反应分析

Types of Reactions: Griseolutein B undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Periodic acid is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride is used for reduction reactions.

Major Products:

    Oxidation: Griseoluteic acid, formic acid, and formaldehyde.

    Reduction: 1-hydroxy-4-hydroxymethylphenazine and 1-hydroxy-4-methylphenazine.

科学研究应用

Antitrypanosomal Activity

Griseolutein B exhibits remarkable antitrypanosomal properties, making it a subject of interest for treating diseases caused by Trypanosoma brucei, such as African sleeping sickness.

  • Potency : this compound has demonstrated an IC50 value of 1.4 ng/ml, which is 1100 to 1600 times more potent than standard treatments like eflornithine and suramin . This exceptional potency positions this compound as a promising candidate for further development in antitrypanosomal therapies.
  • Structure-Activity Relationship : Studies indicate that modifications in the chemical structure of related compounds significantly affect their bioactivity. For instance, griseoluteic acid, a derivative of this compound, shows reduced efficacy compared to its parent compound .

Antibacterial Properties

This compound also exhibits antibacterial activity against various bacterial strains.

  • Gram-positive and Gram-negative Inhibition : Research has shown that Griseolutein can inhibit the growth of both gram-positive and some gram-negative bacteria at concentrations ranging from 0.1 to 2.0 mcg/ml . This broad-spectrum activity suggests potential applications in treating bacterial infections.

Anticancer Potential

The anticancer properties of this compound are gaining attention due to its ability to inhibit tumor cell proliferation.

Table 1: Antitrypanosomal Activity Comparison

CompoundIC50 (ng/ml)Relative Potency
This compound1.41100–1600 times more potent than eflornithine
Eflornithine~1500Standard treatment
Suramin~2000Standard treatment

Table 2: Antibacterial Activity

CompoundTarget BacteriaEffective Concentration (mcg/ml)
GriseoluteinGram-positive bacteria0.1 - 2.0
GriseofulvinGram-negative bacteriaVaries

Case Studies and Research Findings

作用机制

Griseolutein B exerts its effects by targeting specific molecular pathways. It has been shown to inhibit the growth of Trypanosoma brucei by interfering with the parasite’s metabolic processes . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to disrupt the parasite’s energy production and cellular integrity.

生物活性

Griseolutein B is a phenazine derivative that has garnered attention for its significant biological activities, particularly its potent antitrypanosomal effects. This article delves into the various biological activities of this compound, supported by relevant data tables, case studies, and research findings.

This compound is characterized by its phenazine core, which is crucial for its biological activity. The compound's structure allows it to interact effectively with biological targets, leading to its observed pharmacological effects. The mechanism of action primarily involves the inhibition of Trypanosoma brucei, the causative agent of African sleeping sickness.

Antitrypanosomal Activity

Research has demonstrated that this compound exhibits remarkable antitrypanosomal activity. A study reported an IC50 value of 1.4 ng/ml , indicating that this compound is 1100–1600-fold more potent than standard treatments such as eflornithine and suramin . This high potency makes it a promising candidate for further development in treating trypanosomiasis.

Comparative Potency Table

CompoundIC50 (ng/ml)Relative Potency
This compound1.4Reference
Eflornithine16001100-fold less active
Suramin23001600-fold less active
Phenazinomycin230164-fold less active
Griseoluteic Acid2000Moderate activity

Antitumor Properties

This compound has also been investigated for its potential antitumor properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including myeloma and cervical cancer cells. For instance, in vitro studies showed that this compound inhibited the growth of myeloma cells through activation of the Wnt pathway, which plays a critical role in cell proliferation and differentiation .

Antitumor Activity Data

Cancer Cell LineIC50 (μM)Mechanism of Action
Myeloma CellsNot specifiedActivation of Wnt pathway
HeLa Cells20Dose-dependent inhibition

Notable Case Study

A significant case study involved a patient treated with griseofulvin for dermatophyte infections who later developed chronic granulocytic leukemia. Although this case does not directly involve this compound, it highlights the importance of monitoring long-term effects when using compounds with similar structures .

Toxicity and Safety Profile

Understanding the toxicity profile of this compound is crucial for its potential therapeutic applications. Preliminary studies suggest that while it exhibits potent biological activities, further investigations are necessary to fully elucidate its safety profile and any potential adverse effects.

属性

IUPAC Name

6-(1,2-dihydroxyethoxymethyl)-9-methoxyphenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,13,20-21H,7-8H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHVCMQHJHPGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80911569
Record name 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2072-68-6, 11029-63-3
Record name Griseolutein B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002072686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Griseolutein B
Reactant of Route 2
Griseolutein B
Reactant of Route 3
Griseolutein B
Reactant of Route 4
Griseolutein B
Reactant of Route 5
Griseolutein B
Reactant of Route 6
Griseolutein B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。